molecular formula C12H12N2O3 B8240097 Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate

Cat. No.: B8240097
M. Wt: 232.23 g/mol
InChI Key: DDVNWSGALFILFA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3. It is characterized by the presence of an oxazole ring fused with a pyridine ring, making it a valuable compound in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylate
  • 4-Oxazolecarboxylic acid, 2-(2-methyl-4-pyridinyl)-, methyl ester

Uniqueness

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazole and pyridine ring makes it a versatile compound with diverse applications in various fields .

Biological Activity

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring fused with an oxazole moiety, contributing to its unique chemical properties. The molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3, with a molecular weight of approximately 220.23 g/mol. The carboxylate group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining pyridine derivatives with oxazole precursors.
  • Esterification : Converting the carboxylic acid derivative to the corresponding ester.

These methods require specific catalysts and conditions to optimize yields.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. A study evaluated its efficacy against both bacterial and fungal strains, revealing promising results.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli 8.0 µg/mL
Staphylococcus aureus 5.5 µg/mL
Candida albicans 12.0 µg/mL
Aspergillus flavus 15.0 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Antitumor Activity

Research has indicated that derivatives of oxazole compounds exhibit antitumor properties. This compound was tested on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (µM)
HepG2 15.0
MCF7 18.5

The structure–activity relationship (SAR) analysis highlighted that the presence of the methyl group on the pyridine ring enhances the compound's antitumor activity .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies showed that the compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively reduced bacterial growth and biofilm formation, suggesting its usefulness in treating biofilm-associated infections.
  • Case Study on Antitumor Activity :
    In a preclinical trial, this compound was administered to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-17-11(14-10)9-4-5-13-8(2)6-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVNWSGALFILFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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